Lead cyanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires.

科学研究应用

Metallurgical Applications

1.1. Gold and Silver Extraction

Lead cyanide is primarily utilized in the mining industry for the extraction of precious metals like gold and silver. The compound is used in processes such as cyanidation, where it facilitates the dissolution of gold from ores. The presence of lead ions can enhance the leaching efficiency of gold by forming stable complexes with cyanide, thus improving recovery rates.

Case Study: Merrill-Crowe Process

In a study investigating the removal of lead ions from cyanide solutions, it was found that the application of hydroxyapatite significantly improved the recovery of lead from pregnant solutions in gold mining operations. The process achieved a removal efficiency of up to 99%, demonstrating the effectiveness of this compound in enhancing metal recovery while minimizing environmental impact .

Environmental Remediation

2.1. Heavy Metal Removal

this compound has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. The compound's ability to form complexes with various metal ions allows for effective adsorption and precipitation.

Data Table: Lead Ion Removal Efficiency

| Method | Lead Ion Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Hydroxyapatite | 20 | 99 |

| Activated Carbon | 20 | 75 |

| Chemical Precipitation | 20 | 85 |

The table above illustrates different methods for lead ion removal, highlighting hydroxyapatite's superior performance when used in conjunction with this compound .

Analytical Chemistry

3.1. Detection and Quantification

this compound is also employed in analytical chemistry for the detection and quantification of lead ions in various samples. Techniques such as spectrophotometry and chromatography utilize this compound complexes to enhance sensitivity and specificity.

Case Study: Spectrophotometric Analysis

A research study demonstrated that using this compound as a complexing agent improved the detection limits for lead ions in environmental samples. The method showed a linear response over a wide concentration range, making it suitable for monitoring lead contamination in water bodies .

Health and Safety Considerations

Despite its applications, this compound poses significant health risks due to its toxic nature. It is classified as a probable carcinogen and can cause severe health issues upon exposure. Therefore, stringent safety measures must be implemented when handling this compound in industrial settings .

属性

CAS 编号 |

592-05-2 |

|---|---|

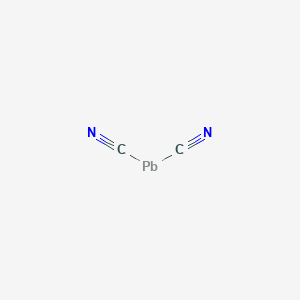

分子式 |

C2N2P |

分子量 |

259 g/mol |

IUPAC 名称 |

dicyanolead |

InChI |

InChI=1S/2CN.Pb/c2*1-2; |

InChI 键 |

UMTFPTCPRUEQHM-UHFFFAOYSA-N |

SMILES |

C(#N)[Pb]C#N |

规范 SMILES |

C(#N)[Pb]C#N |

Key on ui other cas no. |

592-05-2 |

物理描述 |

Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |

Pictograms |

Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。